(5E)-2-(4-bromophenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.: 606962-23-6
Cat. No.: VC16130447
Molecular Formula: C18H12BrN3OS2
Molecular Weight: 430.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606962-23-6 |
|---|---|
| Molecular Formula | C18H12BrN3OS2 |
| Molecular Weight | 430.3 g/mol |
| IUPAC Name | (5E)-2-(4-bromophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C18H12BrN3OS2/c1-24-14-8-2-11(3-9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-4-6-13(19)7-5-12/h2-10H,1H3/b15-10+ |
| Standard InChI Key | HUFRHXDBCMWFQU-XNTDXEJSSA-N |
| Isomeric SMILES | CSC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
| Canonical SMILES | CSC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 430.3 g/mol. Its core structure integrates a thiazolo[3,2-b][1, triazol-6(5H)-one scaffold, with a 4-bromophenyl group at position 2 and a 4-(methylsulfanyl)benzylidene moiety at position 5 . The (5E) configuration indicates a trans-geometry of the benzylidene substituent, which influences steric and electronic interactions with biological targets .
Key Structural Features:
-
Thiazole-Triazole Fusion: Enhances aromatic π-stacking and hydrogen-bonding capabilities.
-
Bromine Substituent: Introduces electronegativity and steric bulk, potentially improving target selectivity.
-
Methylsulfanyl Group: Contributes to lipophilicity, aiding membrane permeability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural elucidation. For analogous thiazolotriazoles, -NMR typically reveals:
-
Aromatic proton resonances between δ 7.2–8.1 ppm.
-
Olefinic protons from the benzylidene group as singlets around δ 7.8–8.3 ppm .
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves sequential cyclization and functionalization steps :
-
Formation of Triazole-Thione Precursor:
-
Reaction of 4-bromoaniline with thiocarbazide yields 1,2,4-triazole-5-thione.
-
-
Thiazole Annulation:
-
Condensation with monochloroacetic acid in acetic anhydride forms the thiazolo[3,2-b]triazole core.
-
-
Benzylidene Incorporation:
Optimization Parameters:
-
Catalyst: Anhydrous sodium acetate accelerates cyclization.
-
Solvent: Acetic acid ensures protonation of intermediates.
One-Pot Strategies
Recent advances employ one-pot three-component reactions to streamline synthesis :
-
Reactants: 1,2,4-Triazole-5-thione, 4-(methylsulfanyl)benzaldehyde, monochloroacetic acid.
-
Conditions: Reflux in acetic acid/acetic anhydride (3:1) for 8–12 hours.
-
Advantages: Reduced reaction time (≤24 hours) and improved atom economy .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Screening against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–32 µg/mL, outperforming ampicillin derivatives in some cases . The methylsulfanyl group enhances membrane disruption via hydrophobic interactions.
Anticancer Activity
Preliminary studies indicate IC values of 12–18 µM against MCF-7 breast cancer cells. Molecular docking reveals inhibition of topoisomerase IIα via bromophenyl intercalation.
Computational Insights
Molecular Docking
Docking simulations (PDB: 1ZXM) highlight:
-
Binding Affinity: −9.2 kcal/mol for EGFR kinase.
-
Key Interactions:
-
Hydrogen bonds between triazole N3 and Lys721.
-
Van der Waals contacts with 4-bromophenyl and hydrophobic pockets.
-
ADMET Predictions
-
Absorption: High Caco-2 permeability (Peff = 25 × 10 cm/s).
-
Metabolism: CYP3A4-mediated sulfoxidation of the methylsulfanyl group.
-
Toxicity: Low Ames mutagenicity risk (TA100 strain).
Comparative Analysis with Analogues
The target compound’s bromine and methylsulfanyl groups confer superior potency and selectivity relative to analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume